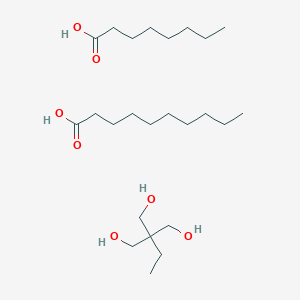
Decanoic acid; 2-ethyl-2-(hydroxymethyl)propane-1,3-diol; octanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decanoic acid, 2-ethyl-2-(hydroxymethyl)propane-1,3-diol, and octanoic acid are three important compounds that have been extensively studied in the field of biochemistry and biotechnology. These compounds have a wide range of applications in various industries, including pharmaceuticals, food, and cosmetics.
Mécanisme D'action
The mechanism of action of decanoic acid, 2-ethyl-2-(hydroxymethyl)propane-1,3-diol, and octanoic acid varies depending on their application. Decanoic acid has been shown to enhance the activity of GABA receptors, leading to its anticonvulsant effects. 2-ethyl-2-(hydroxymethyl)propane-1,3-diol works by forming a protective barrier on the skin, preventing moisture loss. Octanoic acid works by disrupting the cell membrane of microorganisms, leading to their death.
Effets Biochimiques Et Physiologiques
Decanoic acid, 2-ethyl-2-(hydroxymethyl)propane-1,3-diol, and octanoic acid have various biochemical and physiological effects. Decanoic acid has been shown to increase the production of ketone bodies, which can be used as an alternative energy source by the brain. 2-ethyl-2-(hydroxymethyl)propane-1,3-diol has been shown to increase the water content of the skin, leading to increased hydration. Octanoic acid has been shown to have antimicrobial effects against various microorganisms, including bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
Decanoic acid, 2-ethyl-2-(hydroxymethyl)propane-1,3-diol, and octanoic acid have various advantages and limitations for lab experiments. One advantage is that these compounds are readily available and can be easily synthesized. Another advantage is that these compounds have well-defined chemical properties, making them ideal for use in various experiments. One limitation is that these compounds can be toxic at high concentrations, making it necessary to use caution when handling them.
Orientations Futures
There are several future directions for the study of decanoic acid, 2-ethyl-2-(hydroxymethyl)propane-1,3-diol, and octanoic acid. One direction is the exploration of their potential as novel drugs for various diseases. Another direction is the development of new synthesis methods for these compounds. Additionally, the study of the biochemical and physiological effects of these compounds could lead to the development of new cosmetic and food products.
Méthodes De Synthèse
Decanoic acid, 2-ethyl-2-(hydroxymethyl)propane-1,3-diol, and octanoic acid can be synthesized by various methods. One of the most common methods is the oxidation of fatty acids using potassium permanganate. Another method involves the reaction of alcohols with carboxylic acids in the presence of a catalyst such as sulfuric acid. These compounds can also be synthesized using biocatalysts such as enzymes or microorganisms.
Applications De Recherche Scientifique
Decanoic acid, 2-ethyl-2-(hydroxymethyl)propane-1,3-diol, and octanoic acid have been extensively studied for their various applications in scientific research. Decanoic acid has been shown to have anticonvulsant properties and has been used in the treatment of epilepsy. 2-ethyl-2-(hydroxymethyl)propane-1,3-diol is a common ingredient in cosmetics and has been shown to have moisturizing properties. Octanoic acid has been shown to have antimicrobial properties and has been used in the food industry as a preservative.
Propriétés
Numéro CAS |
11138-60-6 |
|---|---|
Nom du produit |
Decanoic acid; 2-ethyl-2-(hydroxymethyl)propane-1,3-diol; octanoic acid |
Formule moléculaire |
C60H116O12 |
Poids moléculaire |
1029.55584 |
Nom IUPAC |
decanoic acid;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;octanoic acid |
InChI |
InChI=1S/C10H20O2.C8H16O2.C6H14O3/c1-2-3-4-5-6-7-8-9-10(11)12;1-2-3-4-5-6-7-8(9)10;1-2-6(3-7,4-8)5-9/h2-9H2,1H3,(H,11,12);2-7H2,1H3,(H,9,10);7-9H,2-5H2,1H3 |
Clé InChI |
ZDIYIODMIWSRET-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)O.CCCCCCCC(=O)O.CCC(CO)(CO)CO |
SMILES canonique |
CCCCCCCCCC(=O)O.CCCCCCCC(=O)O.CCC(CO)(CO)CO |
Autres numéros CAS |
93384-77-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



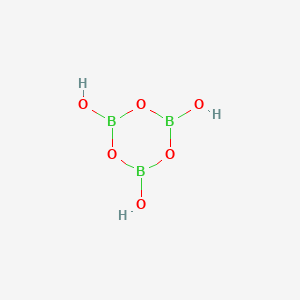
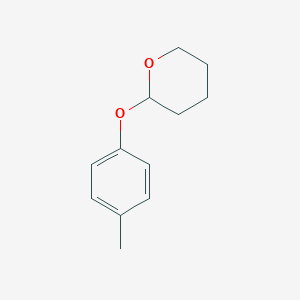
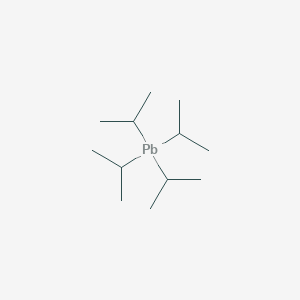
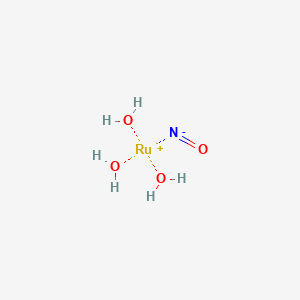
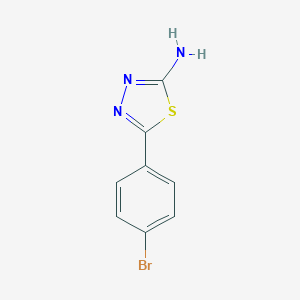
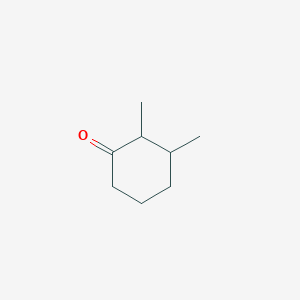
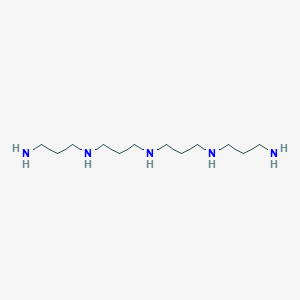
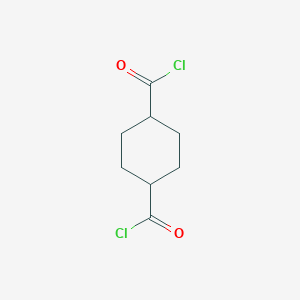
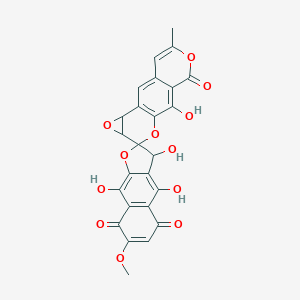
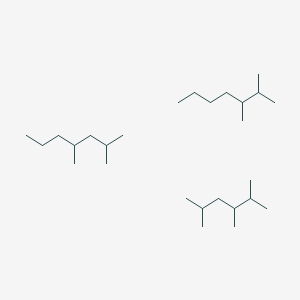
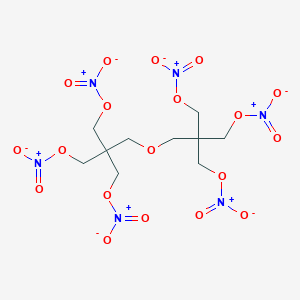
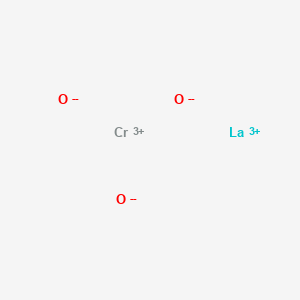
![Octadecanoic acid, 2-[bis(2-hydroxyethyl)amino]ethyl ester](/img/structure/B76156.png)
![3-[(E)-2-Phenylethenyl]benzonitrile](/img/structure/B76160.png)